Technical Whitepaper: 4-Cyano-4-methylpentanoic Acid (CAS 27579-05-1)
Technical Whitepaper: 4-Cyano-4-methylpentanoic Acid (CAS 27579-05-1)
The following technical guide provides an in-depth analysis of 4-Cyano-4-methylpentanoic acid (CAS 27579-05-1) , a critical functional intermediate in controlled radical polymerization (RAFT) and a structural scaffold for gem-dimethyl GABA analogs.[1]
Functional Utility in Controlled Polymerization & Pharmaceutical Synthesis [1]
Executive Summary
4-Cyano-4-methylpentanoic acid (CMPA) is a heterofunctional carboxylic acid primarily utilized as the "R-group" source in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization agents (e.g., CTPPA).[1][2] Its unique structure—featuring a tertiary cyano-substituted carbon and a free carboxylic acid—makes it an ideal radical leaving group that can re-initiate polymerization while providing a functional handle for bioconjugation.[1]
Beyond polymer chemistry, CMPA serves as a synthetic precursor for gem-dimethyl GABA analogs , a class of compounds investigated for their potential neurological activity similar to Gabapentin and Pregabalin.[1] However, recent stability studies indicate a critical autocatalytic hydrolysis pathway that researchers must control to ensure reagent purity.[1]
Chemical Profile & Physicochemical Properties[1][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 27579-05-1 |
| IUPAC Name | 4-Cyano-4-methylpentanoic acid |
| Synonyms | 4-Cyano-4-methylvaleric acid; CMPA; ACVA-monomer |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, DMSO, Water (pH dependent), Chloroform |
| Melting Point | 68–72 °C (Typical) |
| pKa | ~4.8 (Carboxylic acid) |
| Stability Warning | Susceptible to intramolecular catalysis (Nitrile → Amide) |
Synthetic Utility & Mechanism
Role in RAFT Polymerization
In RAFT polymerization, CMPA is the structural fragment responsible for re-initiating polymer chains.[1] When used in Chain Transfer Agents (CTAs) like 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid , the CMPA radical is released upon fragmentation.[1]
-
Mechanism: The tertiary carbon radical is stabilized by the cyano group, facilitating efficient fragmentation and re-initiation of methacrylic and acrylic monomers.[1]
-
End-Group Fidelity: The carboxylic acid group remains at the
-terminus of the polymer, allowing for subsequent conjugation to proteins or drug molecules via EDC/NHS chemistry.[1]
Precursor to GABA Analogs
CMPA contains a gem-dimethyl substituted carbon skeleton.[1] Reduction of the nitrile group yields 5-amino-4,4-dimethylpentanoic acid , a structural analog of
-
Reaction Pathway: CMPA
Gem-dimethyl GABA Analog.[1] -
Therapeutic Relevance: These analogs are explored for improved lipophilicity and blood-brain barrier penetration compared to native GABA.[1]
Synthesis Workflow (DOT Diagram)
The synthesis typically originates from Levulinic Acid , utilizing a Strecker-type reaction or via the decomposition of the azo-initiator ACVA.[1]
Figure 1: Synthesis and downstream application pathways of 4-Cyano-4-methylpentanoic acid.
Critical Stability Insight: Autocatalytic Hydrolysis
Recent studies have identified a critical instability in CMPA and its derivatives.[1] The proximity of the carboxylic acid to the nitrile group allows for intramolecular catalysis , converting the nitrile into a primary amide.[1][3]
-
Mechanism: The carboxylic acid protonates the nitrile nitrogen (or activates water), facilitating nucleophilic attack.[1]
-
Impact: The resulting amide (4-carbamoyl-4-methylpentanoic acid) does not function as a radical initiator or RAFT agent, leading to loss of molecular weight control (high dispersity,
).[1] -
Prevention: Store CMPA and related CTAs at -20°C and ensure strictly anhydrous conditions during storage.
Figure 2: Autocatalytic hydrolysis mechanism degrading CMPA functionality.[1]
Experimental Protocols
Purification of CMPA (Removal of Amide Impurity)
Since commercial samples often contain the amide impurity, purification is required before sensitive polymerizations.[1]
-
Dissolution: Dissolve crude CMPA (10 g) in Ethyl Acetate (100 mL).
-
Wash: Wash the organic phase with 0.1 M HCl (2 x 50 mL) to remove any trace basic impurities, followed by Brine (1 x 50 mL).
-
Drying: Dry over anhydrous MgSO₄ for 30 minutes. Filter.
-
Recrystallization: Concentrate the filtrate to ~20 mL. Add n-Hexane dropwise until turbid.[1] Cool to 4°C overnight.[1]
-
Collection: Filter the white crystals and dry under high vacuum at room temperature.
-
Target Purity: >98% by ¹H NMR.[1]
-
Analytical Characterization (¹H NMR)
To validate the structure and check for hydrolysis:
-
Solvent: CDCl₃ or DMSO-d₆.[1]
-
Key Signals (CMPA):
-
Impurity Flag: Look for signals at
6.8–7.5 ppm (broad singlets), corresponding to Amide NH₂ protons if hydrolysis has occurred.[1]
Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye).[1]
-
Cyanide Risk: While the nitrile group is covalently bonded, thermal decomposition at extreme temperatures (>200°C) may release toxic fumes (NOx, CN⁻).[1]
-
Storage: Hygroscopic . Store in a desiccator at -20°C.
-
PPE: Standard laboratory gloves (Nitrile), safety goggles, and lab coat.[1] Work in a fume hood during synthesis or thermal activation.[1]
References
-
Moad, G., & Rizzardo, E. (2021).[1][2][3] RAFT Polymerization: Methods, Synthesis and Applications. John Wiley & Sons.[1][2][4][3] [1]
-
Fuchs, et al. (2024).[1][2][3] "Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control". ACS Macro Letters. [Link][1][3]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 87087691. [Link][1]
Sources
- 1. Process for synthesis of (s) - pregabalin - Patent WO-2012059797-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
